molecular formula C21H11N B1655380 Perylene-3-carbonitrile CAS No. 35426-74-5

Perylene-3-carbonitrile

Cat. No.: B1655380
CAS No.: 35426-74-5
M. Wt: 277.3 g/mol
InChI Key: NLNUJONONMSVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perylene-3-carbonitrile is an organic compound with the molecular formula C21H11N. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and contains a nitrile group (-CN) attached to the third position of the perylene ring. This compound is known for its unique photophysical properties, making it of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene-3-carbonitrile can be synthesized through several methods. One common approach involves the bromination of perylene followed by a nucleophilic substitution reaction with a cyanide source. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) cyanide. The reaction conditions often involve heating the mixture to facilitate the substitution process .

Industrial Production Methods: Industrial production of 3-perylenecarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Perylene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perylenequinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Sodium cyanide (NaCN) or copper(I) cyanide (CuCN) in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Perylene-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Pyridinecarbonitrile: A nitrile derivative of pyridine with similar reactivity but different photophysical properties.

    2-Pyridinecarbonitrile: Another nitrile derivative with distinct chemical behavior.

    4-Pyridinecarbonitrile: Similar in structure but varies in its electronic properties due to the position of the nitrile group.

Uniqueness of Perylene-3-carbonitrile: this compound stands out due to its extended conjugated system, which imparts unique photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability under various conditions .

Biological Activity

Perylene-3-carbonitrile (PCN) is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of PCN, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of perylene, characterized by a carbonitrile functional group at the 3-position. Its structure can be represented as follows:

C18H11N\text{C}_{18}\text{H}_{11}\text{N}

This compound exhibits notable photophysical properties, making it suitable for various applications in materials science and biomedicine.

Mechanisms of Biological Activity

The biological activity of perylene derivatives, including PCN, often stems from their ability to interact with biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been identified:

  • Enzyme Inhibition : PCN and its derivatives have shown potential as enzyme inhibitors. For instance, studies indicate that modifications in the structure can enhance the inhibitory potency against tyrosinase, an enzyme involved in melanin synthesis. The presence of electron-donating groups significantly increases binding affinity and enzymatic inhibition .
  • Antioxidant Activity : Perylene compounds are known for their antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases.
  • Antimicrobial Properties : Some studies have reported that perylene derivatives exhibit antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic processes.

Case Studies

  • Tyrosinase Inhibition :
    • A series of perylene derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. The most potent compound demonstrated an IC50 value of 35.38 µM, indicating strong potential as a skin-whitening agent in cosmetic formulations .
  • Antioxidant Studies :
    • Research has shown that PCN exhibits significant scavenging activity against free radicals, which may provide protective effects against cellular damage caused by oxidative stress .
  • Antimicrobial Activity :
    • Perylene derivatives have been tested against various bacterial strains, showing promising results that suggest their potential as novel antimicrobial agents .

Data Table: Biological Activities of this compound Derivatives

Derivative Activity Type IC50 Value (µM) Mechanism
6eTyrosinase Inhibition39.09Competitive inhibition
6fTyrosinase Inhibition35.38Enhanced binding due to electron donation
PCNAntioxidantNot specifiedRadical scavenging
VariousAntimicrobialVariesDisruption of cell membranes

Properties

IUPAC Name

perylene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNUJONONMSVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#N)C=CC=C5C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432577
Record name 3-Perylenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35426-74-5
Record name 3-Perylenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.